Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has a molecular formula of C14H11F2NO3S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains functional groups such as an ester and a ketone . The presence of fluorine atoms could potentially enhance its reactivity and biological activity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.3 . Its melting point is 202°C and its predicted boiling point is 436.8±45.0°C . It has a predicted density of 1.50±0.1 g/cm3 . The compound is solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Fluorescence Enhancement-Type Derivatizing Reagent for Amino Compounds
This compound is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities . This enables the simple and highly sensitive determination of amino compounds without removing any excess unreacted compound .
Useful in Biochemistry
Fluorescent derivatizing reagents like this compound enable the establishment of highly sensitive analytical methods of non-fluorescent compounds . They are widely utilized in various research fields including biochemistry .
Useful in Clinical Chemistry
In the field of clinical chemistry, this compound can be used as a fluorescent derivatizing reagent . It allows for the sensitive determination of various target compounds such as physiologically active substances .
Useful in Environmental Chemistry
This compound can also be used in environmental chemistry for the sensitive determination of pollutants . It reacts with these compounds to create fluorescent derivatives, allowing for their easy detection .
Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV
This compound has been studied extensively for its potential applications in scientific research. It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes.
Bactericidal Activity
An ester of a fluorinated [1,3]thiazeto [3,2-a]quinoline-3-carboxylic acid derivative with bactericidal activity . This suggests that the compound could potentially be used in the development of new antibiotics .
properties
IUPAC Name |
ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFLEGLYUEYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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